3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound is a derivative of chromen-7-one, which is a type of isoflavone. Isoflavones are a class of organic compounds, many of which act as phytoestrogens in mammals. They are part of a larger class of compounds, known as flavonoids .
Molecular Structure Analysis
The compound contains a chromen-7-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)” part of the compound indicates a substitution at the 3-position of the chromen-7-one core with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .Scientific Research Applications
Synthesis Techniques and Chemical Properties
New Synthesis Methods : A study by Gabriele et al. (2006) introduced a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, indicating a potential method for synthesizing related compounds with complex structures Gabriele et al., 2006.
One-Pot Synthesis Approaches : Hazeri et al. (2014) reported an efficient one-pot three-component synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives, showcasing a versatile method that could be adapted for synthesizing a variety of chromene-based compounds Hazeri et al., 2014.
Biological Activities and Applications
Antioxidant Properties : Abd-Almonuim et al. (2020) explored the antioxidant capabilities of a coumarin substituted heterocyclic compound, demonstrating high antioxidant activities which suggest potential for similar compounds in therapeutic applications Abd-Almonuim et al., 2020.
Anticancer Activity : Ahn et al. (2020) prepared and characterized an isoflavone compound showing significant anti-cancer ability against human colon cancer cells, highlighting the therapeutic potential of structurally complex chromen derivatives Ahn et al., 2020.
Antibacterial and Antifungal Agents : Kenchappa et al. (2017) synthesized coumarin derivatives showing potent antioxidant and antihyperglycemic activities, indicating a broad spectrum of biological activities for compounds with the chromen backbone Kenchappa et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-4-5-15-10-16-20(12-19(15)30-23(26)24(2)3)29-13-17(22(16)25)14-6-7-18-21(11-14)28-9-8-27-18/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBEWWCQQIQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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